Cas no 1213174-49-2 ((3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol)

(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol
- 1213174-49-2
- EN300-1163883
-
- インチ: 1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m0/s1
- InChIKey: YTGKRACHPANUME-NSHDSACASA-N
- ほほえんだ: OCC[C@@H](C1C=C(C)C=CC=1C)N
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.2Ų
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163883-0.05g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 0.05g |
$900.0 | 2023-06-08 | ||
Enamine | EN300-1163883-2.5g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 2.5g |
$2100.0 | 2023-06-08 | ||
Enamine | EN300-1163883-1.0g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 1g |
$1070.0 | 2023-06-08 | ||
Enamine | EN300-1163883-5.0g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1163883-5000mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 5000mg |
$3479.0 | 2023-10-03 | ||
Enamine | EN300-1163883-0.25g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 0.25g |
$985.0 | 2023-06-08 | ||
Enamine | EN300-1163883-500mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 500mg |
$1152.0 | 2023-10-03 | ||
Enamine | EN300-1163883-0.5g |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 0.5g |
$1027.0 | 2023-06-08 | ||
Enamine | EN300-1163883-10000mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 10000mg |
$5159.0 | 2023-10-03 | ||
Enamine | EN300-1163883-1000mg |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
1213174-49-2 | 1000mg |
$1200.0 | 2023-10-03 |
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-olに関する追加情報
Introduction to (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol and Its Significance in Modern Chemical Research
(3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol, with the CAS number 1213174-49-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its specific stereochemistry and structural motifs, has garnered attention for its potential applications in drug discovery and molecular recognition. The unique arrangement of atoms in this compound, particularly the presence of a chiral center and aromatic substituents, makes it a valuable candidate for exploring novel pharmacological interactions.
The structural framework of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol consists of an amine group attached to a propanol backbone, with the (S)-configuration at the chiral carbon. This configuration is crucial for its biological activity, as stereochemistry often plays a pivotal role in determining the efficacy and selectivity of pharmaceutical compounds. The 2,5-dimethylphenyl group adds another layer of complexity, introducing hydrophobic interactions and electronic effects that can modulate the compound's behavior in biological systems.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The stereochemical purity of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol makes it an attractive candidate for such applications. Researchers have been exploring its use as a building block in the synthesis of more complex molecules, particularly in the context of protease inhibition and other enzyme-mediated reactions. The ability to control stereochemistry at multiple points in a molecule is essential for achieving high yields and enantioselectivity in synthetic pathways.
One of the most compelling aspects of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol is its potential as a scaffold for drug discovery. The combination of an amine group and an aromatic ring provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. Recent studies have demonstrated its utility in designing molecules that interact with biological receptors, particularly those involved in neurological disorders. The aromatic ring can engage in π-stacking interactions with protein surfaces, while the amine group can form hydrogen bonds or participate in other forms of non-covalent binding.
The pharmaceutical industry has been particularly interested in compounds that exhibit central nervous system (CNS) activity. The structural features of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol suggest that it could be modified to target receptors such as serotonin or dopamine transporters. These receptors are implicated in conditions like depression, anxiety, and neurodegenerative diseases. By leveraging the compound's chiral center and aromatic substituents, researchers aim to develop highly selective ligands that minimize side effects while maximizing therapeutic efficacy.
Advances in computational chemistry have also played a significant role in understanding the behavior of (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions are crucial for guiding experimental design and optimizing molecular structures before they are synthesized. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and reduce the time required to bring new therapeutics to market.
The synthesis of complex molecules like (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol often requires multi-step pathways involving various organic transformations. Recent innovations in synthetic methodologies have made it possible to construct such molecules with greater efficiency and precision. For instance, asymmetric hydrogenation techniques have enabled the selective introduction of stereocenters without resorting to harsh conditions or toxic reagents. These advancements not only improve yield but also enhance sustainability by reducing waste and energy consumption.
In addition to its pharmaceutical applications, (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol has potential uses in materials science and chemical biology. Its ability to form stable complexes with other molecules makes it a valuable tool for studying protein-ligand interactions. Researchers use this compound as a probe to understand how small molecules influence biological processes at a molecular level. Such insights are crucial for developing new diagnostic tools and therapeutic strategies.
The future prospects for (3S)-3-amino-3-(2,5-dimethylphenyl)propan-1-ol are promising as research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches and cutting-edge technologies, scientists can harness the full potential of this compound and contribute to advancements in medicine and chemical science.
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